(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of isoxazole, thiazole, and azetidine moieties
Mechanism of Action
Target of Action
Compounds containing thiazole and isoxazole moieties have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the thiazole and azetidine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone
- (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)morpholin-1-yl)methanone
Uniqueness
(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of isoxazole, thiazole, and azetidine rings, which confer specific chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-9(4-13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLVKQIELZTRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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